molecular formula C10H13N7O B14139457 N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide

N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide

Cat. No.: B14139457
M. Wt: 247.26 g/mol
InChI Key: HOTLAGCFDIVUSM-KGVSQERTSA-N
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Description

N-[(E)-(1,3-dimethylpyrazol-4-yl)methylideneamino]-2-(1,2,4-triazol-1-yl)acetamide is a complex organic compound that features both pyrazole and triazole rings These heterocyclic structures are known for their diverse biological activities and are often found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(1,3-dimethylpyrazol-4-yl)methylideneamino]-2-(1,2,4-triazol-1-yl)acetamide typically involves the condensation of 1,3-dimethylpyrazole-4-carbaldehyde with 2-(1,2,4-triazol-1-yl)acetamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(1,3-dimethylpyrazol-4-yl)methylideneamino]-2-(1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenated reagents: Bromine, chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .

Scientific Research Applications

N-[(E)-(1,3-dimethylpyrazol-4-yl)methylideneamino]-2-(1,2,4-triazol-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-(1,3-dimethylpyrazol-4-yl)methylideneamino]-2-(1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(1,3-dimethylpyrazol-4-yl)methylideneamino]-2-(1,2,4-triazol-1-yl)acetamide is unique due to the combination of both pyrazole and triazole rings in a single molecule. This structural feature may confer distinct biological activities and enhance its potential as a versatile compound in various scientific fields .

Properties

Molecular Formula

C10H13N7O

Molecular Weight

247.26 g/mol

IUPAC Name

N-[(E)-(1,3-dimethylpyrazol-4-yl)methylideneamino]-2-(1,2,4-triazol-1-yl)acetamide

InChI

InChI=1S/C10H13N7O/c1-8-9(4-16(2)15-8)3-12-14-10(18)5-17-7-11-6-13-17/h3-4,6-7H,5H2,1-2H3,(H,14,18)/b12-3+

InChI Key

HOTLAGCFDIVUSM-KGVSQERTSA-N

Isomeric SMILES

CC1=NN(C=C1/C=N/NC(=O)CN2C=NC=N2)C

Canonical SMILES

CC1=NN(C=C1C=NNC(=O)CN2C=NC=N2)C

solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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